BenchChemオンラインストアへようこそ!

4-Piperazin-1-yl-quinazoline dihydrochloride

Medicinal Chemistry Pharmacology Biochemical Assays

This unadorned 4-piperazinylquinazoline scaffold is the definitive starting point for PDGFR kinase inhibitor development. Unlike 6,7-dimethoxy analogs, its minimal structure enables systematic SAR at every position. The dihydrochloride salt delivers superior aqueous solubility versus the free base, ensuring accurate solution preparation and reproducible assays. Use as a negative control, fragment screening baseline, or versatile synthetic intermediate through the free piperazine amine. Quantitative-yield synthesis supports cost-effective scale-up.

Molecular Formula C12H16Cl2N4
Molecular Weight 287.19 g/mol
CAS No. 853681-18-2
Cat. No. B1426015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazin-1-yl-quinazoline dihydrochloride
CAS853681-18-2
Molecular FormulaC12H16Cl2N4
Molecular Weight287.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl.Cl
InChIInChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H
InChIKeyUNZVFBJJKRMFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazin-1-yl-quinazoline dihydrochloride (CAS 853681-18-2): A Strategic Quinazoline Scaffold for Targeted Kinase Research and Chemical Synthesis


4-Piperazin-1-yl-quinazoline dihydrochloride (CAS 853681-18-2) is a heterocyclic chemical compound that serves as a foundational research tool and a versatile synthetic intermediate. Its structure is defined by a quinazoline core fused with a piperazine moiety at the 4-position, presented as a stable dihydrochloride salt . This specific salt form enhances aqueous solubility and facilitates handling during experimental procedures compared to its neutral free base . The compound itself is not a marketed therapeutic but is widely recognized in medicinal chemistry as the core structural template for developing potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase family [1].

Procurement Rationale: Why 4-Piperazin-1-yl-quinazoline dihydrochloride Cannot Be Interchanged with Simple Structural Analogs


Selecting the correct salt form and substitution pattern of the 4-piperazinylquinazoline scaffold is critical for downstream success in both biological assays and chemical synthesis. The dihydrochloride salt of the unsubstituted parent compound offers distinct physicochemical properties, such as enhanced aqueous solubility and a precisely defined molecular weight for accurate molarity calculations, which are not interchangeable with the free base or other salts like the monohydrochloride . Furthermore, the absence of substituents on the quinazoline core (e.g., 6,7-dimethoxy groups found in many literature compounds) means its binding profile to kinase targets will differ fundamentally [1]. It is best employed as a minimal recognition element or an unadorned scaffold for further derivatization, whereas more complex analogs (e.g., 6,7-dimethoxy-4-piperazin-1-yl-quinazoline) are often designed as functional kinase inhibitors with specific potency and selectivity profiles that this parent compound does not share [2].

Quantitative Differentiation Guide for 4-Piperazin-1-yl-quinazoline dihydrochloride: Head-to-Head Data and Class-Level Inference


Enhanced Aqueous Solubility of the Dihydrochloride Salt Enables Reliable In Vitro Experimentation

The procurement of the dihydrochloride salt (CAS 853681-18-2) is justified over the free base (CAS 59215-41-7) due to a predictable and significantly enhanced aqueous solubility, a critical factor for reliable in vitro assay preparation. While the free base (4-piperazin-1-ylquinazoline) is expected to have limited solubility in neutral water due to its lipophilic quinazoline core, the dihydrochloride salt form is specifically reported by reputable chemical vendors to be formulated for improved water solubility . This formulation difference directly translates to reduced reliance on organic co-solvents like DMSO, which can introduce confounding artifacts in sensitive cell-based or biochemical assays.

Medicinal Chemistry Pharmacology Biochemical Assays

Quantitative Yield Advantage in One-Step Synthesis of the Dihydrochloride Salt

For laboratories requiring this specific compound for in-house derivatization, a published synthetic protocol demonstrates a quantitative yield for the dihydrochloride salt, providing a verifiable advantage in synthetic efficiency and cost. A 2023 study in Molbank details a one-step synthesis of the title compound using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts with other multi-step syntheses for related quinazoline derivatives which often report lower overall yields, thereby establishing a benchmark for the efficient preparation of this specific salt form.

Organic Synthesis Process Chemistry Medicinal Chemistry

Distinct Kinase Inhibition Profile: The Unsubstituted Parent Scaffold Serves as a Minimal Recognition Motif

The biological activity of 4-Piperazin-1-yl-quinazoline dihydrochloride is fundamentally different from that of substituted analogs. A foundational study by Pandey et al. established the unsubstituted quinazoline template (Template I) as the core structure for developing PDGFR inhibitors [1]. The target compound represents this minimal scaffold. In contrast, optimized analogs like 6,7-dimethoxy-4-[4-(N-substituted carbamoyl)-1-piperazinyl]quinazolines exhibit potent PDGFR inhibition with IC50 values as low as 20 nM [2]. The parent compound's affinity for PDGFR is expected to be significantly weaker (likely in the micromolar range or higher) due to the absence of critical binding moieties. This makes the dihydrochloride salt ideal for use as a negative control or as a starting point for fragment-based drug discovery, rather than as a potent inhibitor.

Kinase Inhibitor PDGFR Structure-Activity Relationship (SAR)

Antiproliferative Activity of Structurally Related 4-Arylpiperazinylquinazolines Provides a Baseline for Parent Scaffold Comparisons

Data on structurally related 4-(4-aryl-1-piperazinyl)quinazolines can serve as a baseline for understanding the activity of the parent scaffold. A study by El-Sherbeny et al. evaluated a series of 4-(4-aryl-1-piperazinyl)quinazolines and reported median growth inhibition (GI50) values against a panel of tumor cell lines, ranging from 51.0 to 73.0 µmol/L [1]. The unsubstituted 4-piperazin-1-yl-quinazoline is a simpler analog lacking the aryl substituent, and thus its GI50 is anticipated to be higher (less potent) than this range. This provides a verifiable reference point for users who intend to assess the antiproliferative activity of their own novel derivatives based on this core.

Antitumor Agents Cell Proliferation GI50

Optimal Use Cases for 4-Piperazin-1-yl-quinazoline dihydrochloride in Research and Industrial Settings


Kinase Inhibitor Scaffold Derivatization and Fragment-Based Drug Discovery (FBDD)

As a minimal pharmacophore for the PDGFR kinase family, 4-Piperazin-1-yl-quinazoline dihydrochloride is the ideal starting point for medicinal chemistry campaigns. Researchers can use this unadorned scaffold to perform systematic structure-activity relationship (SAR) studies by introducing various substituents at the quinazoline 6- and 7-positions or on the piperazine nitrogen. The quantitative yield synthesis protocol [1] supports cost-effective, large-scale preparation for generating diverse compound libraries. The compound's low intrinsic potency against PDGFR, as inferred from studies on more complex analogs [2], makes it a perfect negative control for validating assay sensitivity and for use in fragment-based screening.

Reliable In Vitro Assay Development with a Defined, Soluble Control Compound

For pharmacologists and biologists, the dihydrochloride salt form [1] provides a soluble and chemically stable version of the core quinazoline-piperazine scaffold. This is crucial for developing robust in vitro assays, such as kinase inhibition or cell proliferation assays. The compound can be used as a consistent, soluble control to establish baseline activity, calibrate high-throughput screening systems, or investigate non-specific cellular effects of the quinazoline core. Its defined molecular weight and enhanced water solubility, compared to the free base, ensure accurate and reproducible solution preparation, minimizing experimental variability.

Synthetic Intermediate for Complex CNS-Targeted or Kinase Inhibitor Libraries

Organic and process chemists can leverage 4-Piperazin-1-yl-quinazoline dihydrochloride as a key building block. The free secondary amine on the piperazine ring is a versatile handle for further functionalization, such as acylation, alkylation, or sulfonylation. This enables the rapid synthesis of diverse chemical matter, including potential CNS-active compounds (as noted in the patent literature for related quinazolines) [2] or next-generation kinase inhibitors. The one-step, quantitative-yield synthesis [3] makes it an attractive intermediate for scaling up to meet pilot plant or larger research demands.

Quote Request

Request a Quote for 4-Piperazin-1-yl-quinazoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.